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Introduction
Oregon Green™ 488, succinimidyl ester (OG 488, SE) is a high-performance, amine-reactive

fluorescent dye commonly used for the covalent labeling of proteins, particularly antibodies.

The succinimidyl ester moiety reacts efficiently with primary amines (such as the side chain of

lysine residues) on the target protein to form a stable amide bond.[1][2][3] This results in a

fluorescently labeled antibody that can be used in a variety of applications, including

immunofluorescence microscopy, flow cytometry, and fluorescence in situ hybridization (FISH).

[4] OG 488 is a fluorinated analog of fluorescein, offering greater photostability and a lower pKa

(~4.7), which makes its fluorescence essentially pH-insensitive in the physiological pH range.

[5][6]

These application notes provide a detailed protocol for the successful conjugation of OG 488,
SE to antibodies, guidance on reaction optimization, and methods for characterizing the final

conjugate.

Quantitative Data Summary
Successful antibody labeling requires careful control of several experimental parameters. The

following tables summarize key quantitative data for labeling immunoglobulin G (IgG)

antibodies with OG 488, SE.
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Table 1: Recommended Reaction Conditions

Parameter Recommended Value Notes

Antibody Concentration 2 - 10 mg/mL

Higher concentrations ( >5

mg/mL) generally lead to

greater labeling efficiency.[1][7]

[8] Concentrations below 2

mg/mL will significantly

decrease the reaction

efficiency.[7][9]

Reaction Buffer 0.1 M Sodium Bicarbonate

Other amine-free buffers such

as 50 mM sodium phosphate

can also be used.[10]

Reaction pH 8.0 - 9.0

The reaction is most efficient at

a slightly basic pH to ensure

primary amines are

deprotonated.[10][11]

Dye-to-Antibody Molar Ratio 5:1 to 20:1

The optimal ratio should be

determined empirically for

each antibody. A 15:1 ratio is a

common starting point.[11]

Reaction Time 1 hour

Incubation for 1 hour at room

temperature is typically

sufficient.[1][11]

Reaction Temperature Room Temperature

The reaction is generally

performed at room

temperature.[11]

Table 2: OG 488, SE Properties
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Property Value

Excitation Maximum (Ex) ~496 nm[5][6]

Emission Maximum (Em) ~524 nm[5][6]

Molecular Weight ~509.38 g/mol [6]

Reactive Group N-hydroxysuccinimidyl (NHS) ester[2]

Target Functional Group Primary amines (-NH₂)[2]

Experimental Protocols
This protocol is optimized for labeling approximately 1 mg of an IgG antibody. The procedure

can be scaled up or down, maintaining the same molar ratios of the reagents.

Materials and Reagents
IgG antibody to be labeled (in an amine-free buffer)

OG 488, SE

Anhydrous Dimethyl Sulfoxide (DMSO)[1]

1 M Sodium Bicarbonate (pH 8.3)[1]

Phosphate-Buffered Saline (PBS)

Purification column (e.g., Sephadex G-25)[1]

Bovine Serum Albumin (BSA) (optional, for storage)[1]

Sodium Azide (optional, for storage)[1]

Antibody Preparation (Pre-Labeling)
For optimal labeling, the antibody must be in an amine-free buffer such as PBS.[3][9] If the

antibody solution contains amine-containing substances like Tris, glycine, or ammonium ions,

or stabilizing proteins like BSA, a buffer exchange must be performed.[7][12] This can be
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achieved through dialysis, spin filtration, or desalting columns.[10] The final antibody

concentration should be at least 2 mg/mL.[9]

Experimental Workflow
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Figure 1. Experimental workflow for antibody labeling with OG 488, SE.

Detailed Protocol
Prepare the Antibody Solution:

Adjust the purified antibody concentration to 2-10 mg/mL in 0.1 M sodium bicarbonate

buffer (pH 8.3).[1][7] If the antibody is in PBS, add 1/10th volume of 1 M sodium

bicarbonate to the antibody solution.[1]

Prepare the OG 488, SE Stock Solution:

Allow the vial of OG 488, SE to warm to room temperature before opening.[1]

Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO.[11] For

example, dissolve 1 mg of OG 488, SE (MW ~509.38) in approximately 196 µL of DMSO.

Vortex briefly to ensure the dye is fully dissolved.[1] The dye stock solution should be used

immediately as NHS esters are moisture-sensitive and can hydrolyze over time.[11]
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Labeling Reaction:

While gently stirring, add the calculated volume of the 10 mM OG 488, SE stock solution

to the antibody solution. A typical starting point is a 15:1 molar ratio of dye to antibody.[11]

Incubate the reaction mixture for 1 hour at room temperature, protected from light.[1][11]

Purification of the Labeled Antibody:

Immediately after the incubation, separate the labeled antibody from the unreacted dye

using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with

PBS.[1]

Collect the fractions containing the fluorescently labeled antibody. The labeled antibody

will elute first, followed by the smaller, unreacted dye molecules.

Determination of the Degree of Labeling (DOL):

The DOL, which is the average number of dye molecules conjugated to each antibody

molecule, can be determined spectrophotometrically.

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum

absorbance of OG 488, which is approximately 496 nm (A₄₉₆).

The protein concentration can be calculated using the following formula:

Protein Concentration (M) = [A₂₈₀ - (A₄₉₆ x CF)] / ε_protein

Where CF is the correction factor for the dye's absorbance at 280 nm (for OG 488, this

is typically around 0.11), and ε_protein is the molar extinction coefficient of the antibody

(for IgG, ~210,000 M⁻¹cm⁻¹).

The dye concentration can be calculated using:

Dye Concentration (M) = A₄₉₆ / ε_dye

Where ε_dye is the molar extinction coefficient of OG 488 (~70,000 M⁻¹cm⁻¹).
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The DOL is then calculated as:

DOL = Dye Concentration / Protein Concentration

For optimal performance, a DOL of 4-8 is generally recommended for IgG antibodies.[3]

Storage of the Labeled Antibody:

Store the purified antibody-dye conjugate at 4°C, protected from light.[3] For long-term

storage, the conjugate can be aliquoted and stored at -20°C.[3] Adding a stabilizing protein

like BSA (to a final concentration of 1-10 mg/mL) and a preservative like sodium azide

(0.02%) can improve stability.[1][3]

Application: Visualization of EGFR Signaling
Pathway
Fluorescently labeled antibodies are powerful tools for visualizing cellular components and

signaling pathways. An example application is the use of an OG 488-labeled anti-EGFR

antibody to study the Epidermal Growth Factor Receptor (EGFR) signaling pathway in

immunofluorescence microscopy. EGFR is a transmembrane receptor that, upon binding to its

ligand (e.g., EGF), dimerizes and initiates downstream signaling cascades that regulate cell

proliferation, survival, and differentiation.[4]
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Figure 2. Simplified EGFR signaling pathway.
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An antibody targeting the extracellular domain of EGFR and labeled with OG 488 can be used

to visualize the receptor's localization on the cell surface. Upon stimulation with EGF, the

internalization of the receptor can be tracked as it moves from the plasma membrane to

endosomes, providing insights into receptor trafficking and signaling dynamics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8198335#og-488-se-protein-labeling-protocol-for-
antibodies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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